2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile

Catalog No.
S5995230
CAS No.
677760-66-6
M.F
C16H14ClNO3
M. Wt
303.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]me...

CAS Number

677760-66-6

Product Name

2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile

IUPAC Name

2-[[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl]benzonitrile

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

InChI

InChI=1S/C16H14ClNO3/c1-20-15-7-11(9-19)6-14(17)16(15)21-10-13-5-3-2-4-12(13)8-18/h2-7,19H,9-10H2,1H3

InChI Key

FTYJCVOLNSOSOC-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CO)Cl)OCC2=CC=CC=C2C#N

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Cl)OCC2=CC=CC=C2C#N

The exact mass of the compound 2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile is 303.0662210 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile is an organic compound with a complex structure characterized by the presence of a benzonitrile moiety and a substituted phenoxy group. Its molecular formula is C16H14ClNO3C_{16}H_{14}ClNO_3 and it has a molecular weight of approximately 303.74 g/mol. The compound features a chloro group, a hydroxymethyl group, and a methoxy group, which contribute to its unique chemical properties and potential biological activities. The presence of these functional groups suggests possible applications in pharmaceuticals or agrochemicals due to their interactions with biological systems.

The chemical behavior of 2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile can be understood through its functional groups:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Esterification: The hydroxymethyl group can react with carboxylic acids to form esters, which may enhance solubility or modify biological activity.
  • Methoxylation: The methoxy group can participate in reactions that modify its electron-donating properties, potentially affecting the compound's reactivity and interaction with biological targets.

Preliminary studies suggest that compounds similar to 2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile exhibit various biological activities, including:

  • Antimicrobial Activity: Compounds with similar structures have shown effectiveness against certain bacterial strains, indicating potential use as antibacterial agents.
  • Anticancer Properties: Some derivatives may inhibit cancer cell proliferation, suggesting that this compound could have applications in cancer therapy.
  • Enzyme Inhibition: The structural features may allow for interactions with specific enzymes, potentially leading to therapeutic effects in metabolic disorders.

The synthesis of 2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile typically involves multi-step organic reactions:

  • Formation of the Phenoxy Intermediate: Starting from 2-chloro-4-(hydroxymethyl)-6-methoxyphenol, the phenolic compound can be reacted with appropriate reagents to form the desired phenoxy derivative.
  • Benzonitrile Coupling: The phenoxy intermediate is then coupled with benzonitrile under conditions that promote nucleophilic substitution or coupling reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

The unique structure of 2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile suggests several potential applications:

  • Pharmaceuticals: Due to its possible biological activities, this compound could serve as a lead compound in drug development targeting infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties may be beneficial in developing new pesticides or herbicides.
  • Research Tools: As a chemical probe, it could be used in biochemical research to study specific enzyme pathways or cellular processes.

Interaction studies are crucial for understanding how 2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile interacts with biological targets:

  • Binding Affinity Studies: Investigating the binding interactions with enzymes or receptors can provide insights into its mechanism of action.
  • Cell Culture Experiments: Testing the compound on various cell lines helps determine its efficacy and safety profile.
  • In Vivo Studies: Animal models can be employed to evaluate pharmacokinetics and therapeutic effects in a biological context.

Several compounds share structural similarities with 2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Chloro-2-(2-methoxyphenoxy)benzothiazoleC14H10ClNO2SC_{14}H_{10}ClNO_2SContains a benzothiazole ring; potential antifungal activity.
3-[2-Chloro-4-(hydroxymethyl)-6-methoxyphenyl]propanoic acidC16H15ClO5C_{16}H_{15}ClO_5Similar substitutions; explored for anti-inflammatory properties.
3-Hydroxy-4-methoxybenzaldehydeC9H10O3C_{9}H_{10}O_3Simpler structure; studied for antioxidant effects.

Uniqueness of 2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile

The uniqueness of this compound lies in its specific combination of functional groups (chloro, hydroxymethyl, and methoxy) attached to both phenolic and nitrile moieties, which may confer distinct biological activities not observed in other similar compounds. Its potential as a versatile scaffold for drug development makes it particularly interesting in medicinal chemistry.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

303.0662210 g/mol

Monoisotopic Mass

303.0662210 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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